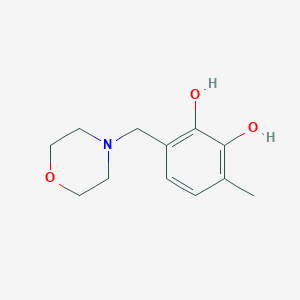
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of a 1,2-benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- typically involves the introduction of a morpholinylmethyl group to the 3-methyl-1,2-benzenediol structure. This can be achieved through a series of organic reactions, including alkylation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and batch processing. The use of advanced techniques such as chromatography and crystallization ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted catechols, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 3-methyl-: A simpler catechol derivative without the morpholinylmethyl group.
Resorcinol: Another benzenediol isomer with different chemical properties and applications.
Catechol: The parent compound of the catechol family, widely studied for its chemical reactivity and biological significance.
Uniqueness
1,2-Benzenediol, 3-methyl-6-(4-morpholinylmethyl)- is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other catechols and enhances its potential for specific applications in research and industry.
Properties
CAS No. |
54489-06-4 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-methyl-6-(morpholin-4-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO3/c1-9-2-3-10(12(15)11(9)14)8-13-4-6-16-7-5-13/h2-3,14-15H,4-8H2,1H3 |
InChI Key |
DBJYOFQSKRALEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CN2CCOCC2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















